
2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid
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Overview
Description
2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid typically involves the reaction of 5-chloropyridine-2-carboxylic acid with appropriate pyrimidine derivatives. One common method includes the use of a Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research focuses on its antitumor and antifibrotic activities, making it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen production and the suppression of collagen prolyl 4-hydroxylases. This leads to reduced fibrosis and improved tissue health .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar structure but lack the chlorine atom.
5-Chloropyridine-2-carboxylic acid derivatives: These compounds have the chloropyridine moiety but differ in the attached functional groups.
Uniqueness: 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid is unique due to the presence of both pyridine and pyrimidine rings, along with the chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by a pyrimidine core and a 5-chloropyridine moiety, this compound features a carboxylic acid group that enhances its reactivity and biological interactions. Its molecular formula is C10H8ClN3O2, and the presence of the chlorinated aromatic ring may influence its lipophilicity and interaction with various biological targets .
Biological Activities
Research indicates that compounds containing pyrimidine and pyridine structures exhibit a range of pharmacological activities, including:
- Anticancer Properties : Studies have shown that certain derivatives of this compound can inhibit cancer cell proliferation. For example, modifications leading to GI50 values below 50 nM indicate high potency against various cancer cell lines .
- Inhibition of EGFR : Some pyrimidine derivatives have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression. IC50 values for these inhibitors range from 68 to 89 nM, highlighting their potential as targeted therapies .
- Antimicrobial Activity : The antimicrobial efficacy of pyrimidine derivatives has been evaluated, revealing that specific structural modifications can enhance activity against resistant microbial strains .
Antiproliferative Activity
A systematic study on pyrimidine derivatives indicated that substitutions at specific positions significantly affect anticancer properties. The findings suggest that structural modifications are critical for enhancing biological activity.
Microbial Resistance Studies
Investigation into the antimicrobial properties of pyrimidines revealed varying efficacy against resistant strains based on structural characteristics. This highlights the need for further exploration into structure-activity relationships (SAR) to optimize antimicrobial effectiveness.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique features:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Contains a pyrazole ring | Potential for different biological activities due to bromination |
Ethyl 2-(5-chloropyridin-2-yl)pyrimidine-5-carboxylate | An ester derivative | May exhibit different solubility and reactivity profiles |
5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid | Piperidine substitution | Alters pharmacological properties significantly |
This comparative analysis emphasizes the unique position of this compound within medicinal chemistry, particularly in relation to its distinct combination of functional groups.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural features:
- Chlorination : The presence of chlorine in the pyridine ring enhances lipophilicity, potentially improving membrane permeability.
- Carboxylic Acid Group : This functional group allows for acid-base reactions and may facilitate interactions with biological macromolecules such as proteins and nucleic acids.
- Pyridine Moiety : The chloropyridine component may engage in nucleophilic substitution reactions, further broadening its potential applications.
Properties
CAS No. |
1447607-63-7 |
---|---|
Molecular Formula |
C10H6ClN3O2 |
Molecular Weight |
235.62 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H6ClN3O2/c11-7-1-2-8(12-5-7)9-13-3-6(4-14-9)10(15)16/h1-5H,(H,15,16) |
InChI Key |
ATFJUHULFMCILC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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